

Physical and chemical properties of thiobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiobenzoic acid*

Cat. No.: *B045634*

[Get Quote](#)

An In-depth Technical Guide to Thiobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **thiobenzoic acid** (CAS 98-91-9). It includes key quantitative data, detailed experimental protocols for its synthesis, and visualizations of its chemical utility.

Physical and Chemical Properties

Thiobenzoic acid, also known as benzenecarbothioic S-acid, is an organosulfur compound that serves as a vital intermediate in organic synthesis.[\[1\]](#)[\[2\]](#) Its distinct properties are largely defined by the presence of the benzoyl and thiol functional groups.[\[2\]](#)

Physical Properties

Thiobenzoic acid is typically a pale yellow to reddish-brown liquid or solid with a distinct sulfurous odor.[\[3\]](#)[\[4\]](#) It solidifies just below room temperature.[\[2\]](#)[\[3\]](#) The compound is sparingly soluble in water but dissolves well in organic solvents like ethanol, ether, benzene, and toluene.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Physical Properties of **Thiobenzoic Acid**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ OS	[1][5]
Molecular Weight	138.19 g/mol	[4][6]
Appearance	Pale yellow to reddish-brown liquid or solid	[3][4]
Melting Point	15-24 °C (59-75 °F; 288-297 K)	[2][3][4][6]
Boiling Point	222 °C (432 °F; 495 K) at 760 mmHg	[3]
	122 °C at 30 mmHg	[6][7]
	85-87 °C at 10 mmHg	[4][8]
Density	~1.174 - 1.1775 g/cm ³ at 20-25 °C	[2][3][6]
pKa	~2.48 - 3.61	[1][2][3]
Refractive Index (n _{20/D})	~1.603 - 1.605	[6][8]
Vapor Pressure	0.1 mmHg at 25 °C	[3][9]
Flash Point	94 °C (201.2 °F) - closed cup	[10]
Solubility	Insoluble in water; soluble in alcohols and BTX.	[1][4]

Chemical Properties

Thiobenzoic acid's chemical behavior is characterized by the following:

- Acidity: With a pKa around 2.5, it is significantly more acidic than its oxygen analog, benzoic acid (pKa ≈ 4.2).[2][3] This increased acidity allows it to readily form thiobenzoate salts in the presence of a base.[2]
- Nucleophilicity: The thiobenzoate anion is a potent nucleophile, a property frequently exploited in organic synthesis.[2][11]

- Oxidation: It can be oxidized, especially in the presence of air or other oxidizing agents over time, to form dibenzoyl disulfide.[2][3] Proper storage under an inert atmosphere at cool temperatures (2-8°C) is recommended to maintain its purity.[1][2][6]
- Reactivity: It participates in various chemical reactions, including esterification (thioester formation), oxidation, and reduction, making it a versatile reagent in chemical research.[1][12]

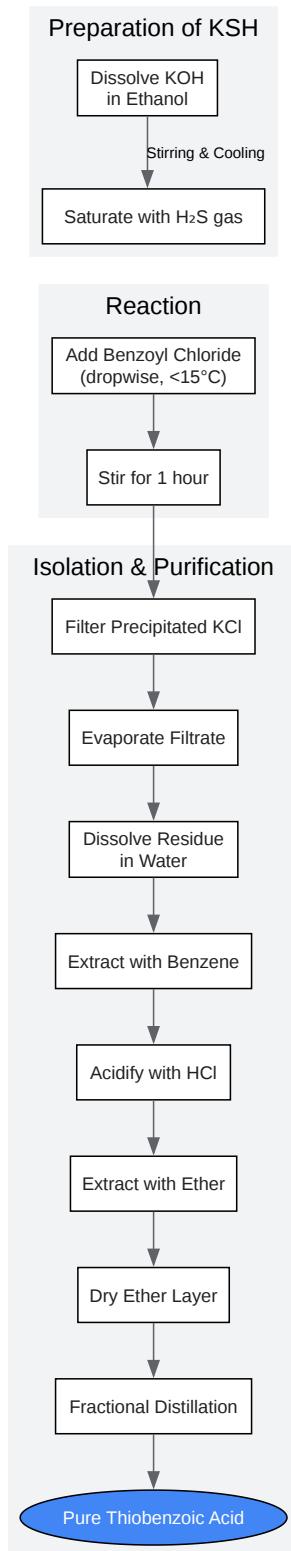
Experimental Protocols

Synthesis of Thiobenzoic Acid via Benzoyl Chloride

A common and reliable method for preparing **thiobenzoic acid** is the reaction of benzoyl chloride with potassium hydrosulfide.[3] The following protocol is adapted from a procedure published in Organic Syntheses.[8]

Materials:

- Potassium hydroxide (85%) pellets
- 90% Ethanol
- Hydrogen sulfide gas
- Freshly distilled benzoyl chloride
- 6N Hydrochloric acid
- Peroxide-free ether
- Anhydrous sodium sulfate
- Benzene


Procedure:

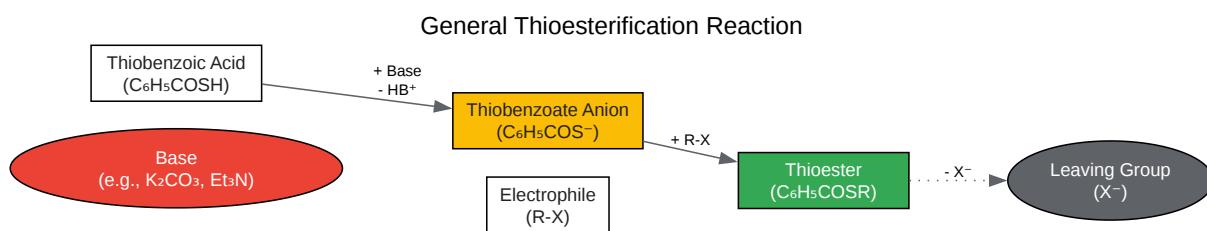
- Preparation of Potassium Hydrosulfide Solution: In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas inlet tube, dissolve 200 g (3 moles) of potassium hydroxide in 800 ml of 90% ethanol.[8]

- Saturate the solution with hydrogen sulfide gas, with stirring and cooling, until it no longer gives an alkaline reaction with phenolphthalein.[8]
- Reaction with Benzoyl Chloride: While maintaining the temperature below 15°C, add 200 g (1.41 moles) of freshly distilled benzoyl chloride dropwise over approximately 1.5 hours with continuous stirring.[8]
- After the addition is complete, stir the mixture for an additional hour.[8]
- Isolation of Potassium Thiobenzoate: Quickly filter the precipitated potassium chloride using a Büchner funnel and wash the solid with about 200 ml of 95% ethanol.[8]
- Evaporate the filtrate to dryness under reduced pressure on a steam bath. The resulting solid residue is primarily potassium thiobenzoate.[8]
- Acidification and Extraction: Dissolve the solid residue in about 700 ml of cold water. Extract this alkaline solution with 500 ml of benzene to remove any neutral impurities.[8]
- Acidify the aqueous layer with cold 6N hydrochloric acid and then extract with two 500-ml portions of peroxide-free ether.[8]
- Purification: Wash the combined ether layers with several portions of cold water and dry over anhydrous sodium sulfate.[8]
- Evaporate the ether under reduced pressure. Immediately fractionally distill the residue under reduced pressure, admitting dry nitrogen through a capillary. The **thiobenzoic acid** product distills at 85–87°/10 mm.[8]

Note: This procedure should be conducted in a well-ventilated hood due to the use of hydrogen sulfide.[8]

Workflow for Thiobenzoic Acid Synthesis

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the synthesis of **thiobenzoic acid**.


Chemical Reactions and Applications

Thiobenzoic acid is a key reagent in the synthesis of thioesters and has applications in catalysis and drug development.

Thioesterification

Thiobenzoic acid is widely used for the S-acylation of various substrates to form thioesters.

[12] The thiobenzoate anion, formed by deprotonation, acts as a nucleophile, attacking an electrophilic carbon. This reaction is fundamental in organic synthesis.[2]

[Click to download full resolution via product page](#)

Caption: General reaction scheme for thioester synthesis.

Catalysis

Recent research highlights the role of **thiobenzoic acid** as a dual-function catalyst in photoredox reactions. It can act as both a photoexcited single-electron reducing agent and a hydrogen atom transfer catalyst, for instance, in the C-H alkylation of benzyl alcohols with α -ketoacid derivatives.[13]

Applications in Drug Development

Thiobenzoic acid and its derivatives are of interest in medicinal chemistry.[5] It is used as a building block in the synthesis of compounds with potential pharmacological properties.[1] Specifically, it has been utilized in the preparation of agents with anti-leishmanial activity and compounds for the potential treatment of Alzheimer's disease.[14]

Safety and Handling

Thiobenzoic acid is irritating to the eyes, respiratory system, and skin.[\[1\]](#) It is classified as a combustible liquid. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical. Store in a cool (2-8°C), dry, and well-ventilated area in a tightly closed container.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Thiobenzoic acid-CAS No. 98-91-9 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 5. CAS 98-91-9: Thiobenzoic acid | CymitQuimica [cymitquimica.com]
- 6. Thiobenzosäure technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Thiobenzoic acid | 98-91-9 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Thiobenzoic acid(98-91-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [Physical and chemical properties of thiobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b045634#physical-and-chemical-properties-of-thiobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com